1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and properties. It features a nitroso group, a chloroethyl group, and a trifluoromethyl-substituted phenyl ring, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-(2-chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common nitrosating agents include sodium nitrite and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Azides and thioethers.
Scientific Research Applications
1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophiles in biological systems, leading to various biochemical effects. The chloroethyl group can alkylate DNA, potentially leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
- 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea
- 1-(4-Chloro-2-(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea
- Trifluorotoluene
Comparison: 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds like 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea lack the nitroso group and therefore exhibit different chemical and biological properties. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications.
Properties
CAS No. |
13991-76-9 |
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Molecular Formula |
C10H9ClF3N3O2 |
Molecular Weight |
295.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H9ClF3N3O2/c11-5-6-17(16-19)9(18)15-8-3-1-7(2-4-8)10(12,13)14/h1-4H,5-6H2,(H,15,18) |
InChI Key |
XNFVUJQRDLTCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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